Lipophilicity-Driven Differentiation: A ≥155-Fold Increase in Calculated Partitioning vs. the Parent Piperidine-Thiophene Core
The target compound possesses a computed logP of 4.09 (ZINC15), representing a +2.19 log unit increase over the unsubstituted parent scaffold piperidin-1-yl(thiophen-3-yl)methanone (CAS 862463-82-9, XlogP = 1.9) [1]. This corresponds to an approximately 155-fold higher theoretical octanol-water partition coefficient. Compared with the 4-hydroxy analog (CAS 916791-28-1, logP = 0.9–1.28), the logP differential reaches +2.81 to +3.19 units .
| Evidence Dimension | Calculated octanol-water partition coefficient (logP/XlogP) |
|---|---|
| Target Compound Data | logP = 4.09 (ZINC15) |
| Comparator Or Baseline | Comparator 1 (CAS 862463-82-9): XlogP = 1.9; Comparator 2 (CAS 916791-28-1): logP = 0.9–1.28 |
| Quantified Difference | ΔlogP = +2.19 vs. Comparator 1; ΔlogP = +2.81 to +3.19 vs. Comparator 2 |
| Conditions | Computational predictions (ZINC15, XlogP, and ChemSrc algorithms); no experimental logP data available |
Why This Matters
A logP of 4.09 places this compound in the optimal range for blood-brain barrier penetration (typically logP 2–5), making it a differentiated candidate for CNS-targeted screening libraries where the more polar analogs (logP 0.9–1.9) would be excluded.
- [1] ZINC15 Database. Substance ZINC000187515489. logP: 4.09. Accessed 2026. View Source
